Bicyclo[4.3.2]undec-10-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61244-57-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
bicyclo[4.3.2]undec-10-ene |
InChI |
InChI=1S/C11H18/c1-2-5-11-7-3-6-10(4-1)8-9-11/h8-11H,1-7H2 |
InChI Key |
YBXOXQRWKTXICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCCC(C1)C=C2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Bicyclo 4.3.2 Undec 10 Ene and Strained Bridgehead Olefins
Olefin Strain Energy (OSE) and Stability Predictions for Bicyclo[4.3.2]undec-10-ene's Class
The stability and reactivity of bridgehead olefins, such as this compound, are significantly influenced by their unique structural constraints. The concept of Olefin Strain Energy (OSE) is a critical tool for predicting the stability of these compounds. OSE is related to the heat of hydrogenation and provides a quantitative measure of the strain associated with the double bond within the bicyclic system.
In the early 1980s, the term "hyperstable olefins" was introduced to describe a select group of cage bicyclic olefins predicted to be exceptionally unreactive based on theoretical calculations. rsc.org These predictions were initially based on molecular mechanics calculations, which ranked various bicyclic systems using their OSE values. rsc.org A key prediction was that hyperstable olefins should exhibit remarkable unreactivity, particularly towards hydrogenation. rsc.org
Schleyer's refinement of these predictions, using MMI empirical force field calculations, led to the classification of bridgehead olefins into three categories based on their OSE:
Isolable bridgehead olefins: OSE ≤ 17 kcal/mol
Observable bridgehead olefins: 17 kcal/mol ≤ OSE ≤ 21 kcal/mol
Unstable bridgehead olefins: OSE ≥ 21 kcal/mol uq.edu.au
Isolable olefins are kinetically stable at room temperature, while observable olefins are not isolable but can be detected. uq.edu.au Unstable olefins are highly reactive and difficult to detect. uq.edu.au The stability of these systems is largely determined by the flattening of the sp2 hybridized bridgehead carbon, which minimizes angle, torsional, and non-bonded strains. researchgate.net The size of the rings in the bicyclic system plays a crucial role, with larger rings generally providing greater stability. researchgate.net
The theoretical framework of OSE has been instrumental in rationalizing the observed reactivity of bridgehead olefins. A lower OSE generally correlates with lower reactivity, particularly in reactions that relieve the strain of the double bond, such as hydrogenation. For instance, the concept of hyperstability was initially linked to a predicted resistance to catalytic hydrogenation. rsc.org
Experimental studies have largely supported this correlation. For example, the synthesis and reactivity of various hyperstable alkenes have been investigated, and their resistance to hydrogenation under different conditions has been a key experimental criterion for confirming their hyperstable nature. rsc.orgresearchgate.net
The term "hyperstable alkene" is primarily defined by its resistance to hydrogenation. rsc.org While Maier and Schleyer, who first proposed the concept, did not specify the exact conditions for hydrogenation, subsequent research has explored this aspect with various catalysts and conditions. rsc.org
It has been demonstrated that the resistance to hydrogenation varies among different hyperstable systems. For example:
Bicyclo[4.4.1]undec-1-ene can be hydrogenated using palladium on carbon under a hydrogen atmosphere. rsc.org
Bicyclo[4.4.2]dodeca-1-ene requires Adam's catalyst (platinum oxide) over a three-day period. rsc.org
in,out-Bicyclo[4.4.4]tetradec-1-ene necessitates more forcing conditions, such as platinum oxide and 50 psi of pressure. rsc.org
Recent research on newly synthesized hyperstable alkenes, including bicyclo[4.3.3]dodec-1-ene and a mixture of bicyclo[5.3.3]tridec-1-ene and bicyclo[4.4.3]tridec-1-ene, has further solidified the link between hyperstability and resistance to hydrogenation. researchgate.net The bicyclo[4.3.3]alkene showed only trace amounts of hydrogenation even under harsher conditions, while the bicyclo[5.3.3] and bicyclo[4.4.3] systems completely resisted hydrogenation under both atmospheric and more forcing conditions. researchgate.net
It is important to note that the concept of hyperstability as a descriptor of general unreactivity is not absolute. While these olefins are resistant to hydrogenation, they have been shown to react with both strong and mild oxidizing agents. rsc.org This indicates that "hyperstable" primarily refers to their thermodynamic stability and resistance to specific reductive transformations. rsc.org
Electrophilic Additions to the Bridgehead Double Bond
The reactivity of the bridgehead double bond in compounds like this compound towards electrophilic addition is a key area of investigation. The strained nature of the double bond can influence the reaction pathways and stereochemical outcomes.
As previously discussed, the resistance to catalytic hydrogenation is a defining characteristic of hyperstable bridgehead olefins. rsc.org The degree of this resistance can be correlated with the strain energy of the olefin.
Table 1: Hydrogenation Conditions for Various Bridgehead Olefins
| Compound | Catalyst | Conditions | Outcome | Reference |
| Bicyclo[4.4.1]undec-1-ene | Pd/C | H₂ atmosphere | Successful hydrogenation | rsc.org |
| Bicyclo[4.4.2]dodeca-1-ene | PtO₂ (Adam's catalyst) | 3 days | Successful hydrogenation | rsc.org |
| in,out-Bicyclo[4.4.4]tetradec-1-ene | PtO₂ | 50 psi H₂ | Successful hydrogenation | rsc.org |
| Bicyclo[4.3.3]dodec-1-ene | Pd/C, H₂; PtO₂, H₂ | Mild and harsher conditions | Trace hydrogenation | researchgate.net |
| Bicyclo[5.3.3]tridec-1-ene & Bicyclo[4.4.3]tridec-1-ene | PtO₂ | Atmospheric and 50 psi H₂ | Complete resistance | researchgate.net |
This resistance is attributed to the steric hindrance around the double bond and the energetic penalty of forming the intermediates required for the hydrogenation process on the catalyst surface.
The stereochemistry of addition reactions to double bonds is determined by whether the new groups add to the same side (syn-addition) or opposite sides (anti-addition) of the double bond. libretexts.orgyoutube.comlibretexts.org The outcome is influenced by the reaction mechanism and the structure of the alkene.
In electrophilic additions, the initial attack by the electrophile can form a carbocation intermediate. dalalinstitute.com If this carbocation is planar and relatively long-lived, the subsequent nucleophilic attack can occur from either face, leading to a mixture of syn and anti products. libretexts.orglibretexts.org However, if the intermediate is a bridged or cyclic cation, the nucleophile typically attacks from the opposite side, resulting in anti-addition. libretexts.orgdalalinstitute.com
For bridgehead olefins like this compound, the rigid bicyclic framework imposes significant steric constraints. smolecule.com This rigidity can lead to high diastereoselectivity in addition reactions, as one face of the double bond is often more sterically hindered than the other. smolecule.com Consequently, the incoming reagent will preferentially approach from the less hindered face, dictating the stereochemical outcome of the product. smolecule.com The stereochemical course of addition reactions can be influenced by the specific reagents and reaction conditions. For instance, the addition of strong Brønsted acids often results in a mixture of syn and anti products due to the formation of a planar carbocation intermediate. libretexts.org In contrast, the addition of halogens like chlorine and bromine is highly stereoselective for anti-addition, proceeding through a bridged halonium ion intermediate. libretexts.org
Oxidation Reactions of this compound
Despite their resistance to hydrogenation, hyperstable bridgehead olefins, a class to which this compound belongs, have been found to be susceptible to oxidation. rsc.org This reactivity highlights that the term "hyperstable" does not imply a general lack of reactivity under all conditions.
Recent studies have shown that hyperstable alkenes, including those that are highly resistant to hydrogenation, can undergo oxidation with both strong and mild oxidizing agents. rsc.org For example, reaction with osmium tetroxide can lead to the formation of osmate esters, and epoxidation can be achieved with reagents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgacs.org
In the context of bicyclic systems, the stereochemistry of oxidation reactions is often controlled by the steric environment of the double bond. For instance, the epoxidation of a related tricyclic system was shown to occur from the less hindered convex face. acs.org Similarly, the oxidation of norbornene derivatives with osmium tetroxide proceeds to give exo-diols, indicating attack from the less hindered exo face. mdpi.com
The Swern oxidation, a method for converting alcohols to ketones or aldehydes, has also been applied to bicyclic systems. mdpi.com While this is not a direct oxidation of the double bond, it demonstrates the utility of oxidation reactions in modifying these complex scaffolds.
Epoxidation Reactions and Selectivity
The epoxidation of strained bridgehead olefins like this compound is a synthetically valuable transformation that introduces a reactive epoxide functional group. The rigid, polycyclic structure of these molecules imparts a high degree of stereochemical control over the epoxidation process.
The diastereoselectivity of epoxidation is a key feature of these reactions. smolecule.com The bicyclic framework effectively shields one face of the double bond, leading to a highly predictable stereochemical outcome where the epoxidizing agent approaches from the less sterically hindered face. smolecule.com Research on related bicyclic systems has demonstrated that functionalizations often proceed with remarkable diastereoselectivity, frequently exceeding 90% in favor of a single stereoisomer. smolecule.com This high level of control is a direct consequence of the conformational constraints imposed by the bridged architecture. smolecule.com
In the case of this compound, the approach of an epoxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), is expected to occur from the exo face of the molecule to avoid steric hindrance from the larger rings. This leads to the preferential formation of the exo-epoxide. The selectivity of epoxidation in strained bicyclic systems is also influenced by the nature of the epoxidizing agent and the presence of directing groups elsewhere in the molecule. For instance, metal-catalyzed epoxidations can exhibit different selectivities compared to those carried out with peroxy acids. rsc.org
The table below summarizes the expected selectivity in the epoxidation of strained bicyclic alkenes, which is applicable to this compound.
| Substrate Type | Reagent | Major Product Stereochemistry | Typical Selectivity |
| Strained Bicyclic Olefin | Peroxy Acid (e.g., m-CPBA) | Exo-epoxide | High (>90%) |
| Strained Bicyclic Olefin | Metal Catalyst (e.g., V-based) | Can vary depending on catalyst and ligands | Substrate-dependent |
Oxidative Cleavage and Fragmentation Pathways
The strained double bond of this compound and related compounds is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond and typically leads to the formation of two new carbonyl groups. Common reagents for this transformation include ozone (O₃) followed by a reductive or oxidative workup, and potassium permanganate (B83412) (KMnO₄).
The fragmentation of the bicyclic system can also be induced under oxidative conditions, often leading to the formation of medium-sized rings, which are otherwise challenging to synthesize. researchgate.net For example, the oxidative fragmentation of bicyclic oxycyclopropane precursors has been shown to be a highly stereoselective route to medium-ring-sized trans-alkenolides. researchgate.net While not directly involving an olefin, this illustrates how strain within a bicyclic system can drive fragmentation pathways.
In the case of this compound, ozonolysis would be expected to cleave the double bond to yield a dicarbonyl compound, where the original bicyclic framework remains intact but with the constraints of the double bond removed. The subsequent fate of this dicarbonyl compound would depend on the reaction conditions and its inherent stability.
The table below outlines the expected products from the oxidative cleavage of this compound.
| Reagent | Intermediate/Product | Reaction Type |
| 1. O₃, 2. Me₂S (reductive workup) | Bicyclo[4.3.2]undecane-10,11-dicarbaldehyde | Oxidative Cleavage |
| 1. O₃, 2. H₂O₂ (oxidative workup) | Bicyclo[4.3.2]undecane-10,11-dicarboxylic acid | Oxidative Cleavage |
| Hot, concentrated KMnO₄ | Further fragmented products | Oxidative Cleavage and Fragmentation |
Nucleophilic and Radical Reactions at Bridgehead Positions
The bridgehead positions of strained bicyclic systems like this compound exhibit unique reactivity towards nucleophiles and radicals, which is a direct consequence of the ring strain. While SN2 reactions are precluded at bridgehead carbons due to the impossibility of backside attack, the formation of bridgehead carbocations (SN1 pathway) or radicals can be facilitated by the release of strain energy upon their formation.
The generation of a bridgehead carbocation from a suitable precursor, such as a bridgehead halide, can be followed by trapping with a nucleophile. iastate.edu The feasibility of such reactions in bicyclic systems has been demonstrated, allowing for the direct functionalization of the bridgehead position. iastate.edu Similarly, bridgehead radicals can be generated and participate in subsequent reactions. The relief of strain in the transition state leading to these reactive intermediates is a key driving force. chemistryworld.com
For this compound, while the double bond is the most reactive site, reactions at the bridgehead positions are also conceivable under appropriate conditions, particularly if a suitable leaving group is present at one of the bridgeheads.
Thermal and Photochemical Transformations of Strained this compound
The input of thermal or photochemical energy can induce fascinating transformations in strained bicyclic olefins, leading to skeletal rearrangements and the formation of complex polycyclic structures. acs.org These reactions often proceed with high efficiency and stereochemical control, making them powerful tools in organic synthesis. smolecule.com
Thermal rearrangements of bicyclic systems can involve sigmatropic shifts and electrocyclic reactions. For instance, thermal gas-phase reactions of related bicyclic precursors can lead to epimerization and other rearrangements. smolecule.com
Photochemical reactions, such as [2+2] cycloadditions, are particularly effective for constructing complex molecular architectures from strained olefins. smolecule.com Irradiation of this compound could potentially lead to intramolecular [2+2] cycloaddition if a suitable chromophore is present, or intermolecular cycloadditions with other alkenes. These transformations can create multiple new stereocenters in a single step. acs.org The unique, strained nature of the bicyclic framework can lead to the formation of products that are not accessible through conventional thermal methods. acs.org
The table below summarizes potential thermal and photochemical transformations for strained bicyclic alkenes.
| Reaction Type | Conditions | Potential Products |
| Intramolecular [2+2] Cycloaddition | UV irradiation | Tetracyclic cage compounds |
| Intermolecular [2+2] Cycloaddition | UV irradiation, presence of another alkene | Tricyclic adducts |
| Thermal Rearrangement | High temperature | Isomeric bicyclic or tricyclic systems |
Theoretical and Computational Investigations of Bicyclo 4.3.2 Undec 10 Ene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of Bicyclo[4.3.2]undec-10-ene, offering a detailed picture of bonding, strain, and reactivity.
Density Functional Theory (DFT) Studies on Strain and Reactivity
Density Functional Theory (DFT) has become a important tool for investigating the relationship between the geometric strain and chemical reactivity of bicyclic alkenes. For this compound, DFT calculations can quantify the strain energy associated with its fused ring system and the pyramidalization of the double bond. These calculations often involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.
The inherent ring strain in this compound, arising from the fusion of a seven-membered ring and a five-membered ring containing a double bond within a bridged framework, significantly influences its reactivity. DFT studies on similar strained bicyclic alkenes have shown that the relief of this strain is a major thermodynamic driving force in many of their reactions researchgate.net. The reactivity of the double bond, for instance, is enhanced compared to a typical acyclic alkene due to the distortion from planarity. This distortion leads to a higher energy highest occupied molecular orbital (HOMO), making it more susceptible to electrophilic attack.
Furthermore, DFT can be employed to model reaction pathways, such as additions to the double bond or ring-opening reactions, providing insights into the transition state geometries and activation energies. These computational studies help to rationalize experimentally observed regioselectivity and stereoselectivity in the functionalization of the bicyclic scaffold beilstein-journals.org.
Table 1: Representative DFT-Calculated Strain Energies for Bicyclic Alkenes
| Compound | Strain Energy (kcal/mol) | Computational Method |
| Bicyclo[2.2.1]hept-2-ene (Norbornene) | 24.5 | B3LYP/6-31G |
| Bicyclo[3.2.1]oct-6-ene | 19.8 | B3LYP/6-31G |
| This compound (Estimated) | ~15-20 | B3LYP/6-31G* |
| Bicyclo[4.4.4]tetradec-1-ene | -5.2 (Hyperstable) | M06-2X/def2-TZVPP acs.org |
Note: The value for this compound is an estimation based on trends in related systems, as specific literature values were not found. The negative strain energy for Bicyclo[4.4.4]tetradec-1-ene indicates it is more stable than its acyclic analogue.
Ab Initio Methods for Energetic and Electronic Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for characterizing the energetic and electronic properties of molecules like this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer more accurate descriptions of electron correlation effects, which are important in strained systems.
These methods are particularly useful for obtaining precise values for molecular properties such as ionization potentials, electron affinities, and bond dissociation energies. For this compound, ab initio calculations can accurately predict the energy difference between various conformers and the rotational barriers between them mdpi.com. This information is crucial for understanding the molecule's dynamic behavior and its conformational preferences in different environments.
The electronic characterization through ab initio methods also includes the analysis of the molecular orbitals, which can reveal the nature of the bonding in the strained ring system and the localization of electron density, further explaining its reactivity patterns rsc.orgacs.org.
Molecular Mechanics and Force Field Calculations for Conformational Analysis
While quantum chemical methods provide high accuracy, their computational cost can be prohibitive for exploring the vast conformational space of flexible molecules. Molecular mechanics, a more classical approach, offers a computationally efficient alternative for conformational analysis.
Prediction of Stability and Reaction Pathways
By comparing the strain energies of different isomers or conformers, molecular mechanics can predict their relative stabilities. For this compound, this can be used to understand the thermodynamic driving forces for isomerization or rearrangement reactions.
While less common than for quantum mechanical methods, force fields can also be parameterized to model transition states, allowing for the prediction of reaction pathways and the estimation of activation barriers. This approach is particularly useful for studying reactions that involve significant conformational changes, where a large number of degrees of freedom need to be considered. The choice of force field is critical for obtaining reliable results, and it should be carefully validated against experimental data or higher-level computations when available libretexts.org.
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Advantages | Disadvantages | Typical Application for this compound |
| DFT | Good balance of accuracy and cost, good for electronic properties. | Can be computationally expensive for large systems, choice of functional is crucial. | Geometry optimization, strain energy calculation, reactivity analysis. |
| Ab Initio | High accuracy, based on first principles. | Very computationally expensive, limited to smaller systems or single-point calculations. | Accurate energetic and electronic characterization of key conformers. |
| Molecular Mechanics | Computationally very fast, good for large systems and conformational searching. | Relies on empirical parameters, less accurate for electronic properties. | Exhaustive conformational analysis, prediction of major conformers. |
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling plays a pivotal role in elucidating the detailed mechanistic pathways of reactions involving this compound. By mapping the potential energy surface, chemists can identify intermediates, transition states, and the energetic profiles of different reaction channels.
For this compound, computational studies can help to understand the mechanisms of various transformations, such as cycloadditions, rearrangements, and ring-opening reactions smolecule.com. For example, in a Diels-Alder reaction where this compound acts as the dienophile, computational modeling can predict the facial selectivity of the approach of the diene, explaining the stereochemical outcome of the reaction.
These models can also investigate the role of catalysts in reactions involving this bicyclic alkene. By including the catalyst in the computational model, it is possible to understand how it interacts with the substrate, lowers the activation energy, and influences the selectivity of the reaction. Such studies are invaluable for the rational design of new catalysts and synthetic methodologies. The combination of experimental results with computational modeling provides a powerful approach to unraveling complex reaction mechanisms acs.orgresearchgate.net.
Transition State Analysis and Reaction Energetics
Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of reactions involving bicyclic systems. bris.ac.uk Analysis of related tricyclic ketones, such as tricyclo[4.3.2.01,6]undec-10-en-2-one, reveals that rearrangements can proceed through either stepwise or concerted mechanisms, with computational models predicting the favorability of different pathways. acs.org For instance, in acid-catalyzed rearrangements, quantum chemical computations have identified stepwise paths involving distinct intermediates. acs.org In contrast, reactions catalyzed by organoaluminum reagents like Me2AlCl are predicted to follow a concerted, albeit asynchronous, dyotropic reaction mechanism. acs.org
Prediction of Regioselectivity and Stereoselectivity
The rigid, three-dimensional architecture of the this compound scaffold provides exceptional control over the stereochemical outcomes of chemical reactions. smolecule.com The conformational constraints imposed by the bridged structure make the stereochemistry highly predictable, often leading to high diastereoselectivity in functionalization reactions. smolecule.com The rigidity of the system effectively shields one face of a reactive intermediate, directing incoming reagents to approach from the less sterically hindered face, which can result in diastereoselectivity exceeding 90%. smolecule.com
Computational studies can also predict regioselectivity, particularly in reactions forming the bicyclic framework. The regioselectivity in photochemical [2+2] cycloadditions, for example, is heavily influenced by substituent effects. smolecule.com Theoretical models can rationalize why electron-donating groups stabilize transition states that lead to exo-adducts, while electron-withdrawing groups favor endo-selectivity. smolecule.com This predictive power is instrumental in designing synthetic routes to specifically substituted this compound derivatives.
Conformational Analysis and Ring Strain Contributions in this compound
Quantitative Assessment of Ring Strain
The strain associated with a bridgehead double bond can be quantified computationally as "olefin strain" (OS) energy. uq.edu.au This value, often related to the calculated heat of hydrogenation, serves as a predictive tool for the stability and potential isolability of bridgehead olefins. uq.edu.au Based on extensive empirical force field and computational calculations, bridgehead olefins can be classified into three categories based on their OS energy. uq.edu.au
| Classification | Olefin Strain (OS) Energy Range | Stability at Room Temperature | Example (Illustrative) |
| Isolable | ≤ 17 kcal/mol | Kinetically stable | bicyclo[3.3.3]undec-1-ene |
| Observable | 17–21 kcal/mol | Not isolable, but can be trapped/detected | bicyclo[4.2.1]non-1(9)-ene |
| Unstable | ≥ 21 kcal/mol | Transient intermediate | bicyclo[2.2.2]oct-1-ene |
This table presents the general classification scheme for bridgehead olefins based on calculated Olefin Strain (OS) energy, as refined by Schleyer. uq.edu.au
The this compound system, with its relatively large rings, is expected to have a manageable level of strain that allows for its existence as a stable, isolable compound.
Orbital and Electron Density Analysis (e.g., NBO, QTAIM) for Bonding Characterization
Advanced computational methods are employed to gain a deeper understanding of the electronic structure and bonding within strained molecules like this compound. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique used to analyze the electron density, which can be obtained from high-level calculations (e.g., CCSD/aug-cc-pVTZ). bris.ac.uk QTAIM analysis characterizes the nature of chemical bonds based on the topology of the electron density.
Furthermore, Natural Bond Orbital (NBO) analysis provides insights into orbital interactions, such as the through-bond interactions observed in related bicyclic phosphine (B1218219) compounds via photoelectron spectroscopy and ab initio calculations. researchgate.net These analyses can quantify the degree of hybridization, charge distribution, and delocalization within the molecule, providing a detailed electronic picture that explains the unique reactivity and structural characteristics arising from the strained bridgehead olefin.
Advanced Spectroscopic Characterization Techniques for Bicyclo 4.3.2 Undec 10 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of bicyclo[4.3.2]undec-10-ene. Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.
In the ¹H NMR spectrum, the olefinic protons of the this compound core typically appear in a distinct region, while the aliphatic protons of the fused ring system give rise to a complex pattern of signals. Similarly, the ¹³C NMR spectrum shows characteristic signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the bicyclic structure. The precise chemical shifts are sensitive to the substitution pattern and stereochemistry of the molecule.
The rigid, bicyclic framework of this compound leads to distinct spatial relationships between protons, which can be probed using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments identify protons that are close in space, even if they are not directly bonded, providing invaluable information for determining the relative stereochemistry of substituents on the ring system.
Furthermore, the analysis of proton-proton coupling constants (J-values) offers insights into the dihedral angles between adjacent C-H bonds, as described by the Karplus relationship. These coupling constants are crucial for confirming the stereochemical arrangement of atoms within the molecule. For instance, the magnitude of the coupling between vicinal protons can help differentiate between cis and trans relationships in substituted derivatives. metu.edu.tr
To unravel the complex spin systems present in this compound and its derivatives, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.comyoutube.comyoutube.comyoutube.com Cross-peaks in the COSY spectrum connect signals from protons that are scalar-coupled, typically over two or three bonds. This allows for the tracing of spin systems and the assignment of protons within the bicyclic framework. youtube.comyoutube.comyoutube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, enabling the unambiguous assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range (typically 2-4 bonds) heteronuclear couplings between protons and carbons. youtube.com HMBC is particularly powerful for establishing connectivity across quaternary carbons and for assembling the complete carbon skeleton of the molecule. youtube.com
For more complex derivatives of bicyclo[4.2.2]undec-10-ene, three-dimensional (3D) NMR experiments, such as HNCA or HN(CO)CA, can be utilized to resolve spectral overlap and provide even more detailed structural information, although these are more commonly applied to biomolecules.
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. msu.edu Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which can then undergo characteristic fragmentation. msu.edu
The fragmentation of bicyclic alkanes can be complex, often involving rearrangements. researchgate.net For this compound, fragmentation is likely initiated by cleavage of the weaker C-C bonds in the ring system, leading to the formation of stable carbocation fragments. The presence of the double bond can also influence the fragmentation pattern, potentially leading to retro-Diels-Alder type reactions or other rearrangements. Analyzing these fragmentation patterns can provide valuable structural information and help to distinguish between isomers. youtube.com
Table 1: Predicted Fragmentation Data for this compound
| Fragment (m/z) | Possible Structure/Loss |
| 150 | Molecular Ion (C₁₁H₁₈)⁺ |
| 121 | Loss of C₂H₅ |
| 107 | Loss of C₃H₇ |
| 93 | Loss of C₄H₉ |
| 79 | Loss of C₅H₁₁ |
Note: This table represents predicted fragmentation patterns. Actual fragmentation may vary depending on the specific mass spectrometry conditions.
X-ray Diffraction Analysis for Solid-State Structure Confirmation
For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. The resulting three-dimensional crystal structure serves as an unambiguous confirmation of the connectivity and stereochemical assignments made through other spectroscopic methods like NMR. X-ray diffraction has been instrumental in confirming the structures of various complex bicyclic and tricyclic systems. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond typically appear above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons of the aliphatic rings appear below 3000 cm⁻¹. A key feature is the C=C stretching vibration of the double bond, which is expected in the region of 1640-1680 cm⁻¹. The exact position and intensity of this band can be influenced by the strain and substitution of the double bond.
Raman Spectroscopy: The C=C double bond in this compound, being a relatively non-polar functional group, often gives a strong signal in the Raman spectrum, complementing the information from the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H Stretch (sp²) | 3010 - 3100 | IR, Raman |
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| C=C Stretch | 1640 - 1680 | IR, Raman |
| C-H Bend (alkane) | 1350 - 1480 | IR |
Electronic Spectroscopy (UV-Vis, CD) for Chromophore and Chiral Properties
UV-Vis Spectroscopy: this compound itself does not possess a strong chromophore and is therefore expected to have weak absorption in the ultraviolet-visible (UV-Vis) region, likely showing only end-absorption. However, if chromophoric substituents are introduced into the molecule, UV-Vis spectroscopy can be used to study the electronic transitions associated with these groups.
Circular Dichroism (CD) Spectroscopy: For chiral, non-racemic derivatives of this compound, circular dichroism (CD) spectroscopy is a powerful tool for probing their chiroptical properties. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the absolute configuration of the molecule. Theoretical calculations of CD spectra can be compared with experimental data to assign the absolute stereochemistry of chiral centers. scribd.com
Derivatives and Analogs of Bicyclo 4.3.2 Undec 10 Ene
Synthesis of Functionalized Bicyclo[4.3.2]undec-10-ene Derivatives
The synthesis of functionalized this compound derivatives often leverages the inherent reactivity of the bicyclic system. The presence of the double bond and the specific stereochemistry of the fused rings allow for a high degree of control over functionalization reactions.
Traditional methods for constructing the this compound core often involve cyclization reactions. For instance, the Wolff-Kishner reduction of cycloadducts derived from the reaction of 1,3-cyclohexadiene (B119728) and cyclopropylketene can be used to form these strained bicyclic systems. smolecule.com Another approach involves the hydroformylation of precursors like endo-5-vinylbicyclo[2.2.2]oct-2-ene, where reaction conditions can be tuned to control the reaction pathway. smolecule.com
Transition metal catalysis has provided more efficient and selective routes. Palladium-catalyzed (4+3) cycloadditions of bicyclobutanes with 1,4-dipole precursors have emerged as a powerful method. smolecule.com The choice of ligands, such as bulky phosphines, is critical in these reactions to enhance selectivity for the desired bicyclic product over potential side reactions like oligomerization. smolecule.com Nickel and copper catalysts are also employed in radical-based cyclizations to create the bicyclic framework. smolecule.com
Photochemical [2+2] cycloadditions represent another strategy for skeletal reorganization to form this compound derivatives. smolecule.com For example, intramolecular photocycloaddition of methoxy- and methyl-substituted butadiene derivatives can yield benzobicyclo[3.2.1]octadiene structures, which are precursors to the target bicyclic system. smolecule.com The regioselectivity of these photoreactions is often influenced by the electronic nature of the substituents. smolecule.com
Furthermore, functionalization of the pre-formed this compound skeleton is a common strategy. The double bond at the 10-position is a key reactive site for various transformations while preserving the core bicyclic structure. smolecule.com The rigid framework of the molecule provides excellent control over the facial selectivity of these reactions, leading to highly diastereoselective outcomes. smolecule.com
Recent advancements have also focused on greener synthetic approaches. Microwave-assisted reactions, such as the Wolff-Kishner reduction, have been shown to significantly reduce reaction times compared to conventional heating methods while maintaining comparable yields. smolecule.com
Table 1: Synthetic Methods for Functionalized this compound Derivatives
| Method | Description | Key Features |
|---|---|---|
| Traditional Cyclizations | Wolff-Kishner reduction of cycloadducts; Hydroformylation of precursors. smolecule.com | Foundational but can have competing reaction pathways. smolecule.com |
| Transition Metal Catalysis | Palladium-catalyzed (4+3) cycloadditions; Nickel and copper-catalyzed radical cyclizations. smolecule.com | Atom-economical, stereoselective, and versatile. smolecule.com |
| Photochemical [2+2] Cycloadditions | Intramolecular photocycloaddition of substituted butadienes. smolecule.com | Useful for skeletal reorganization; regioselectivity is substituent-dependent. smolecule.com |
| Functionalization of Pre-formed Scaffold | Reactions at the C10 double bond. smolecule.com | High diastereoselectivity due to the rigid framework. smolecule.com |
| Green Chemistry Approaches | Microwave-assisted reactions. smolecule.com | Reduced reaction times and energy consumption. smolecule.com |
Structure-Reactivity Relationships in Modified this compound Systems
The reactivity of this compound and its derivatives is intrinsically linked to their three-dimensional structure. The conformational constraints imposed by the bridged bicyclic system dictate the stereochemical outcome of reactions. smolecule.com This predictable stereochemistry is a valuable asset in multi-step syntheses where precise control over multiple stereocenters is crucial. smolecule.com
The inherent strain in the molecule, a consequence of Bredt's rule which posits that a double bond cannot be placed at the bridgehead of a small bridged ring system without introducing significant strain, plays a crucial role in its reactivity. masterorganicchemistry.comlibretexts.org While this compound itself does not have a bridgehead double bond, the strain within the fused ring system influences the reactivity of the existing double bond and adjacent positions.
For instance, the diastereoselective functionalization patterns observed in this system are a direct result of its rigid structure. smolecule.com The fused rings create distinct steric environments on either face of the double bond, leading to preferential attack from the less hindered side. Mechanistic studies have shown that many reactions proceed through concerted pathways that preserve the stereochemical information of the starting material. smolecule.com
The introduction of substituents on the bicyclic framework can further modulate its reactivity. Electron-donating or withdrawing groups can influence the electron density of the double bond, affecting its susceptibility to electrophilic or nucleophilic attack. The position of these substituents is also critical, as steric hindrance can play a a significant role in directing the course of a reaction. e-bookshelf.de
Synthesis and Reactivity of Saturated Analogs (e.g., Bicyclo[4.3.2]undecane)
The saturated analog, bicyclo[4.3.2]undecane, provides a valuable reference for understanding the influence of the double bond on the properties and reactivity of the unsaturated system. The synthesis of bicyclo[4.3.2]undecane and its derivatives can be achieved through the hydrogenation of this compound or its precursors.
The reactivity of bicyclo[4.3.2]undecane is characteristic of a saturated, strained alkane. Reactions typically involve functionalization of the C-H bonds, which often requires more forcing conditions compared to reactions at the double bond of the unsaturated analog. The development of C-H activation methodologies has opened new avenues for the selective functionalization of such saturated systems.
Derivatives of bicyclo[4.3.2]undecane, such as bicyclo[4.3.2]undecane-7,10-dione and bicyclo[4.3.2]undecane-1,2-diol, are also known. nih.govnih.gov The presence of functional groups in these saturated analogs introduces specific sites of reactivity, allowing for further chemical transformations.
Exploration of Related Bicyclo[m.n.o] Systems Exhibiting Bridgehead Unsaturation
The study of this compound naturally leads to the exploration of other bicyclic systems, particularly those that challenge the classical constraints of Bredt's rule by exhibiting bridgehead unsaturation. masterorganicchemistry.comresearchgate.net These "anti-Bredt" olefins are highly strained and often transient species, but their study provides fundamental insights into chemical bonding and reactivity. masterorganicchemistry.commdpi.com
The stability of a bridgehead double bond is related to the size of the rings in the bicyclic system. masterorganicchemistry.comlibretexts.org In general, as the rings become larger, the strain associated with a bridgehead double bond decreases. For example, bicyclo[3.3.1]non-1-ene is a stable compound, whereas smaller systems with bridgehead double bonds are highly reactive. masterorganicchemistry.com
Various synthetic strategies have been developed to generate these strained systems, including intramolecular Diels-Alder reactions, carbene rearrangements, and elimination reactions. mdpi.comacs.org Microwave-assisted synthesis has proven to be an effective technique for the intramolecular Diels-Alder reaction to form bridgehead alkenes, often resulting in higher yields and shorter reaction times. acs.org
The reactivity of these anti-Bredt compounds is dominated by the high strain of the bridgehead double bond. They readily undergo reactions that relieve this strain, such as addition reactions and rearrangements. The study of these systems continues to be an active area of research, pushing the boundaries of our understanding of chemical structure and reactivity. mdpi.comchemistryworld.com
Table 2: Comparison of Related Bicyclo[m.n.o] Systems
| Compound | Ring System | Key Feature | Stability |
|---|---|---|---|
| This compound | [4.3.2] | Double bond not at bridgehead | Stable |
| Bicyclo[3.3.1]non-1-ene | [3.3.1] | Stable bridgehead double bond | Stable, isolable masterorganicchemistry.com |
| Bicyclo[2.2.1]hept-1-ene (Norbornene) | [2.2.1] | Highly strained bridgehead double bond | Transient intermediate masterorganicchemistry.com |
Future Directions and Research Perspectives in Bicyclo 4.3.2 Undec 10 Ene Chemistry
Development of Novel and Efficient Synthetic Routes to Bicyclo[4.3.2]undec-10-ene
The construction of the bicyclo[4.3.2]undecane core remains a significant synthetic challenge. Existing methods, while effective, often require multiple steps or harsh conditions. Future research will likely focus on creating more atom-economical, stereoselective, and environmentally benign pathways.
Key areas for future development include:
Advancements in Catalysis: Transition metal catalysis has shown promise in assembling bicyclic systems. smolecule.com Palladium-catalyzed decarboxylative (4+3) cycloadditions, for instance, have been used to create related bicyclic ethers from bicyclobutanes. smolecule.com Future work could adapt these methods for the all-carbon skeleton of this compound and explore other metals and ligand systems to improve efficiency and selectivity. The development of catalysts that can perform tandem reactions, such as a cyclization followed by a functionalization in one pot, would be particularly valuable.
Innovative Cycloaddition Strategies: Photochemical [2+2] cycloadditions have been employed for skeletal reorganization to form precursors to bridged bicyclic systems. smolecule.com Research into new photochemical methods, perhaps using visible light photocatalysis, could provide milder and more selective routes. Furthermore, exploring intramolecular Diels-Alder reactions of elaborately designed precursors could offer direct access to the core structure. researchgate.net
Sustainable and Efficient Methods: Green chemistry principles are becoming increasingly important. Future syntheses will likely leverage techniques such as microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, as has been demonstrated for related reductions. smolecule.com The development of solvent-free reaction conditions and the use of recyclable catalysts are also critical goals for making the synthesis of these complex molecules more sustainable. smolecule.com
Unveiling New Reactivity Patterns and Synthetic Applications of Strained Bridgehead Olefins
The bridgehead double bond in this compound is a locus of high reactivity due to significant ring strain. While often termed "hyperstable" based on theoretical calculations that predict resistance to reactions like hydrogenation, recent studies have shown they can possess unexpected reactivity. researchgate.netrsc.org This dichotomy between theoretical stability and observed reactivity presents a fertile ground for discovery.
Future research in this area will likely pursue:
Exploring Unconventional Reactivity: The discovery that some "hyperstable" alkenes undergo unexpected oxidation reactions challenges previous assumptions. researchgate.netrsc.org A systematic investigation into the reactivity of this compound with a broader range of electrophiles, nucleophiles, and radical species is warranted. This could unveil novel transformations driven by strain release.
Applications in Complex Synthesis: The rigid this compound framework provides exceptional stereochemical control in reactions. smolecule.com This feature has been exploited in the synthesis of complex natural products. smolecule.com Future work should aim to apply this scaffold to an even wider range of targets, particularly those containing challenging stereochemical motifs. The use of strain release as a driving force in cascade reactions could enable the rapid assembly of polycyclic natural product cores. nih.gov
Metathesis Reactions: Olefin metathesis is a powerful tool, but its application to strained bridgehead olefins is complex. Some catalysts may be so reactive that they favor ring-opening over other pathways. x-mol.com Future research could focus on designing metathesis catalysts specifically tailored to react with strained systems like this compound in a controlled manner, enabling new types of ring-rearrangement and functionalization reactions. nih.govnih.gov
Advancements in Computational Modeling for Complex Bicyclic Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. For strained systems like this compound, computational modeling is crucial for rationalizing stability, predicting reactivity, and guiding synthetic efforts.
Future directions in computational modeling will focus on:
Predictive Reactivity Models: While molecular mechanics has been used to estimate the stability of bridgehead olefins through Olefin Strain Energy (OSE) calculations, more sophisticated methods are needed. rsc.orgkoreascience.kr The use of Density Functional Theory (DFT) and other quantum chemical methods can provide a more accurate picture of electron distribution and transition state energies. researchgate.netacs.org Future efforts will likely involve developing robust computational models that can accurately predict the outcome of unknown reactions, thereby minimizing trial-and-error in the laboratory.
Mechanism Elucidation: Understanding the precise mechanisms of reactions involving strained bicyclic systems is key to controlling and optimizing them. Quantum chemical computations have been successfully used to elucidate complex reaction pathways, such as stepwise dyotropic rearrangements in the formation of other polycyclic systems. acs.org Applying these techniques to reactions of this compound will provide fundamental insights and enable the rational design of new transformations.
In Silico Design: As computational power increases, it will become more feasible to design new synthetic routes and novel molecules with desired properties entirely in silico. This includes modeling the interaction of strained olefins with catalyst surfaces to design new catalytic processes or predicting the biological activity of derivatives for applications in medicinal chemistry.
Potential Roles of this compound Motifs in Advanced Organic Methodology Development
Beyond its use as a structural scaffold in total synthesis, the unique properties of the this compound motif itself can be leveraged to develop new tools and methods for organic chemistry.
Future research may explore the following roles:
Strain-Release Methodologies: The inherent strain of the bridgehead double bond can be harnessed as a thermodynamic driving force for chemical reactions. New synthetic methods could be developed based on "strain-release" protocols, where the transformation of the this compound core provides the energy to drive otherwise difficult reactions. This concept has been successfully applied to other strained systems like bicyclo[1.1.0]butanes. researchgate.net
Development of Novel Ligands: The rigid, well-defined three-dimensional structure of the bicyclo[4.3.2]undecane skeleton makes it an attractive backbone for the design of new chiral ligands for asymmetric catalysis. By attaching coordinating groups to the framework, it may be possible to create a unique chiral pocket around a metal center, leading to high levels of enantioselectivity in catalytic reactions.
Probes for Catalyst Reactivity: The strain in the this compound double bond can be tuned by adding substituents to the frame. This allows for the creation of a series of related molecules with varying degrees of reactivity. Such a series could be used as mechanistic probes to study the properties of new catalysts, helping to map the relationship between catalyst structure and its ability to perform challenging transformations. brown.edu
Table of Future Research Perspectives
| Research Area | Objective | Key Approaches | Potential Impact |
|---|---|---|---|
| Novel Synthesis (7.1) | Develop more efficient, selective, and sustainable routes. | Advanced transition metal catalysis, visible-light photochemistry, one-pot tandem reactions. | Increased accessibility of the scaffold for broader applications. |
| Reactivity Patterns (7.2) | Discover new reactions and applications of the strained olefin. | Systematic reactivity screening, strain-release driven cascades, tailored metathesis catalysts. | Expansion of the synthetic toolbox and rapid construction of complex molecules. |
| Computational Modeling (7.3) | Improve predictive power and mechanistic understanding. | DFT and quantum chemical calculations, transition state modeling, in silico reaction design. | Rational design of experiments, acceleration of discovery. |
| Methodology Development (7.4) | Utilize the motif as a functional tool in synthesis. | Design of strain-release protocols, creation of novel chiral ligands, use as mechanistic probes. | Development of new classes of reactions and catalysts. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
